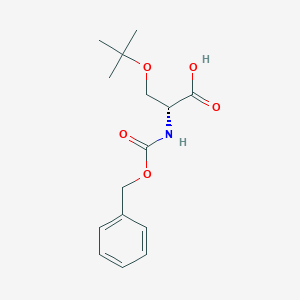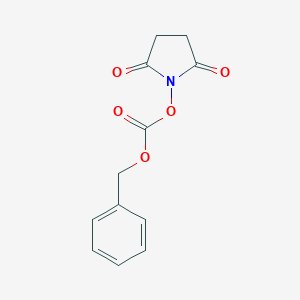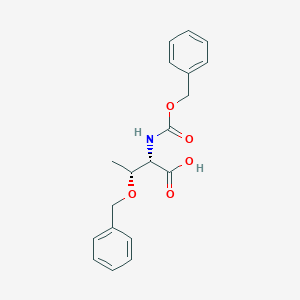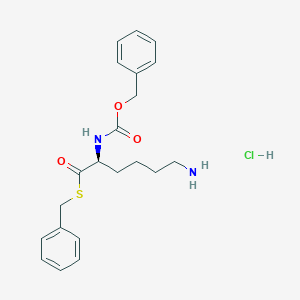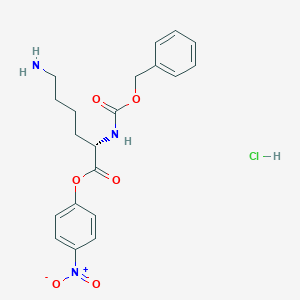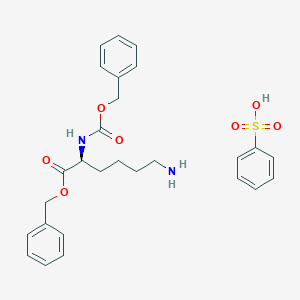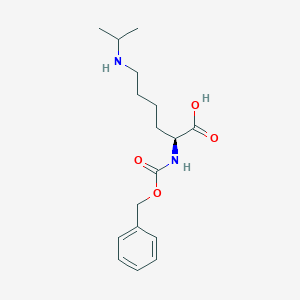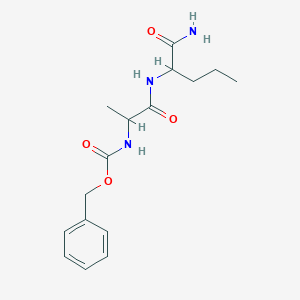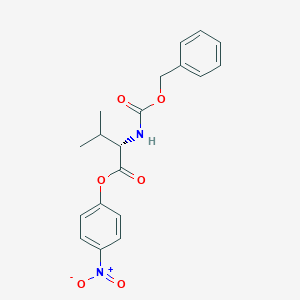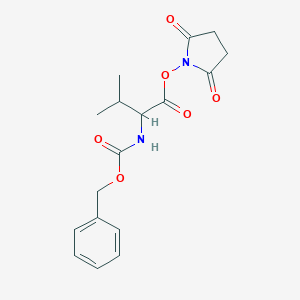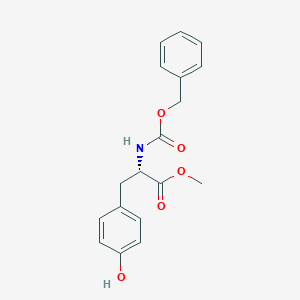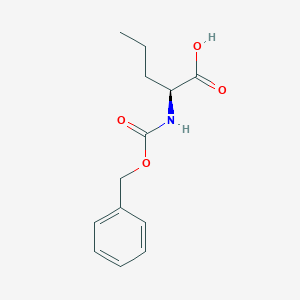
(S)-2-(((Benzyloxy)carbonyl)amino)pentanoic acid
Vue d'ensemble
Description
“(S)-2-(((Benzyloxy)carbonyl)amino)pentanoic acid” is a chemical compound with the molecular formula C13H17NO4 . It is also known by other names such as “5-(Carbobenzoxyamino)pentanoic Acid”, “N-Cbz-5-aminovaleric Acid”, and "N-Cbz-5-aminopentanoic Acid" .
Molecular Structure Analysis
The molecule contains a total of 40 bonds, including 22 non-H bonds, 9 multiple bonds, 9 rotatable bonds, 3 double bonds, and 6 aromatic bonds . It also includes 1 six-membered ring, 1 carboxylic acid (aliphatic), 2 (thio-) carbamate(s) (aliphatic), and 2 hydroxyl group(s) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 251.28 g/mol . It is a solid at room temperature and should be stored in a dark place . The compound’s InChI code is provided , which can be used to generate its 3D structure for further analysis.Applications De Recherche Scientifique
Neuroprotection and Cognitive Enhancement
Z-L-norvaline: has been studied for its neuroprotective effects, particularly in the context of Alzheimer’s disease. It inhibits arginase, leading to increased levels of L-arginine which is beneficial for nitric oxide (NO) production. Enhanced NO levels can improve blood flow and neurotransmission, which are critical for cognitive functions . In murine models, Z-L-norvaline treatment reversed cognitive decline and synaptic loss, suggesting its potential as a therapeutic agent against neurodegenerative diseases .
Antimicrobial Activity
Research indicates that Z-L-norvaline exhibits antimicrobial properties. It has been tested against a range of microorganisms, including Staphylococcus aureus , Escherichia coli , and the fungal pathogen Candida albicans . The compound’s minimum inhibitory concentration (MIC) values suggest it could be a valuable addition to the arsenal of antimicrobial agents .
Synthesis of α,β-Unsaturated Carbonyl Compounds
“(S)-2-(((Benzyloxy)carbonyl)amino)pentanoic acid” is a key building block in organic chemistry, particularly in the synthesis of α,β-unsaturated carbonyl compounds. These compounds are crucial for various chemical reactions and are used to create pharmaceuticals, agrochemicals, and polymers .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propriétés
IUPAC Name |
(2S)-2-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-2-6-11(12(15)16)14-13(17)18-9-10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9H2,1H3,(H,14,17)(H,15,16)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJDRLWFFAWSFP-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426353 | |
| Record name | Cbz-L-Norvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(((Benzyloxy)carbonyl)amino)pentanoic acid | |
CAS RN |
21691-44-1 | |
| Record name | N-[(Phenylmethoxy)carbonyl]-L-norvaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21691-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cbz-L-Norvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




